molecular formula C7H7I B057078 2-Iodotoluene CAS No. 615-37-2

2-Iodotoluene

Cat. No. B057078
CAS RN: 615-37-2
M. Wt: 218.03 g/mol
InChI Key: RINOYHWVBUKAQE-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Iodotoluene can be synthesized through various methods, including the direct iodination of toluene in the presence of iodine and an oxidizing agent. Another method involves the reaction of organotrifluoroborates with p-iodotoluene difluoride under mild conditions, offering a straightforward approach to preparing various iodonium salts and further functionalized compounds (Yoshida, Osafune, & Hara, 2007).

Molecular Structure Analysis The molecular structure of 2-iodotoluene includes a benzene ring substituted with a methyl group (toluene) and an iodine atom. The position of these substituents influences its chemical reactivity and interactions with other molecules. X-ray diffraction studies have explored the structural disorder in solid p-iodotoluene, revealing temperature-dependent orientational disorder in the crystal structure (Serrano-González et al., 1999).

Chemical Reactions and Properties 2-Iodotoluene undergoes various chemical reactions, including oxidative functionalizations and coupling reactions. For instance, p-iodotoluene difluoride has been utilized for the α-oxygen functionalization of β-dicarbonyl compounds, demonstrating the compound's role in introducing oxygen-containing functionalities (Yu, Tian, & Zhang, 2010). Furthermore, it participates in Friedel–Crafts acetylation and benzoylation reactions, showcasing its versatility in synthesizing ketones and benzophenones (Gore, Thorburn, & Weyell, 1973).

Physical Properties Analysis The physical properties of 2-iodotoluene, such as melting and boiling points, density, and solubility, are crucial for its handling and application in chemical syntheses. Its solid-state structure and dynamics have been investigated to understand the orientational disorder and its impact on the material's properties (Serrano-González et al., 1999).

Chemical Properties Analysis 2-Iodotoluene's chemical properties, including reactivity towards nucleophiles, electrophiles, and various catalysts, define its role in organic synthesis. Its reactivity has been exploited in the synthesis of bioactive molecules and in catalytic reactions, such as the Suzuki-Miyaura cross-coupling reactions, indicating its potential in creating complex organic structures (Zhu et al., 2012).

Scientific Research Applications

  • Functionalization of β-Dicarbonyl Compounds : 2-Iodotoluene, specifically in the form of p-iodotoluene difluoride, is used for α-oxygen functionalizations of β-dicarbonyl compounds. This involves the introduction of various oxygen-containing functionalities such as tosyloxy, mesyloxy, acetoxy, and others under mild conditions (Yu, Tian, & Zhang, 2010).

  • Photodissociation Dynamics : Studies on the photodissociation dynamics of 2-iodotoluene have been conducted, where the dissociation time of the C-I bond and the behavior of dissociative products like iodine atoms were investigated (Liu, Wang, Hu, Long, & Zhang, 2016).

  • Iodofluorination of Alkenes and Alkynes : Iodine and 4-iodotoluene difluoride are used to generate the 'IF' couple, which adds in a Markovnikov fashion with anti-stereoselectivity to various alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).

  • Preparation of Biaryls : In a reaction known as Busch's reaction, 2-iodotoluene can be converted to corresponding biaryls using a palladium amalgam catalyst. This method is applicable to some iodoalkanes as well (Nakajima, Shintani, & Hara, 1980).

  • α,α-Dihalogenation of Phenylacetate Derivatives : A hypervalent iodine reagent-based α-carbonyl dihalogenation reaction is reported using either iodobenzene dichloride or iodotoluene difluoride. This results in gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013).

  • Catalytic Fluorination of 1,3-Dicarbonyl Compounds : Catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, including 2-iodotoluene, has been demonstrated. This process is efficient for producing 2-fluoro-1,3-dicarbonyl compounds (Kitamura, Muta, & Kuriki, 2013).

Safety And Hazards

2-Iodotoluene is combustible and can cause skin and eye irritation . It should be handled with care, avoiding all personal contact, including inhalation . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While a lot of work has been done on the Ullmann reaction, there is still tremendous scope in this field to look for recyclable catalysts, mild conditions, and substrate scope . Research regarding mechanistic aspects of the reaction can be improved by discovering new sustainable strategies .

Relevant Papers The paper “Recent green synthetic approaches toward Ullmann reaction: a review” discusses the Ullmann reaction, which is relevant to 2-Iodotoluene . Another paper titled “Photodissociation Dynamics of 2-Iodotoluene Investigated by Femtosecond Time-Resolved Mass Spectrometry†” investigates the photodissociation dynamics of 2-Iodotoluene .

properties

IUPAC Name

1-iodo-2-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

RINOYHWVBUKAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID0060646
Record name Benzene, 1-iodo-2-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Iodotoluene
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Product Name

2-Iodotoluene

CAS RN

615-37-2
Record name 2-Iodotoluene
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Record name o-Iodotoluene
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Record name Benzene, 1-iodo-2-methyl-
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Record name 2-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
Z Liu, Y Wang, C Hu, J Long, B Zhang - Chinese Journal of Chemical …, 2016 - pubs.aip.org
… -lying excited states of 2-iodotoluene along the assumed photolysis … the photodissociation dynamics of 2-iodotoluene and the processes … C−I bond breaking of 2-iodotoluene at 266 nm. …
Number of citations: 1 pubs.aip.org
JL Margrave, P Sthapitanonda - The Journal of Physical Chemistry, 1955 - ACS Publications
… -nitro-2-iodotoluene is found to form one compound containing 66.6 mole % 3nitro-2-iodotoluene which melts at 48 . A eutectic containing 59 mole % of 3-nitro-2-iodotoluene, melting at …
Number of citations: 21 pubs.acs.org
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
… In the second approach, 3-chloro-2-iodotoluene was efficiently carbonylated in methanol to give methyl 2-chloro-6-methylbenzoate, which after hydrolysis afforded the title compound in …
Number of citations: 11 pubs.acs.org
JE Freitas, HJ Hwang, MA El-Sayed - The Journal of Physical …, 1994 - ACS Publications
… For 2-iodotoluene, the rate of IER for the slow I channel increases from 20 kcal/mol-ps at 304 nm to 30 kcal/mol-ps at 266 nm,while the rates of IER for 3- and 4-iodotoluene (16 kcal/mol-…
Number of citations: 19 pubs.acs.org
LA Burkhardt, DW Moore - The Journal of Physical Chemistry, 1955 - ACS Publications
… -nitro-2-iodotoluene is found to form one compound containing 66.6 mole % 3nitro-2-iodotoluene which melts at 48 . A eutectic containing 59 mole % of 3-nitro-2-iodotoluene, melting at …
Number of citations: 2 pubs.acs.org
CP Ashcroft, S Challenger, AM Derrick… - … process research & …, 2003 - ACS Publications
… Commercially available 5-bromo-2-iodotoluene was converted in two steps to the biarylpropanal equivalent (11), which was reacted with the phosphonosuccinate (10) to selectively …
Number of citations: 32 pubs.acs.org
L Zhang, P Chen, XP Zhang, C Yang, TY Sun… - ACS …, 2023 - ACS Publications
… theory (DFT) calculations indicate that 2-iodotoluene is more reactive than morpholine–OBz in … becomes favored over Pd II oxidative addition into 2-iodotoluene and C(sp 2 )–C(sp 3 ) …
Number of citations: 2 pubs.acs.org
M Doe, T Shibue, H Haraguchi, Y Morimoto - Organic Letters, 2005 - ACS Publications
… The key three-component coupling reaction of the lithium alkoxide of alcohol 8 with commercially available 2-iodotoluene (7) and diethyl ethoxymethylenemalonate (9) was mediated in …
Number of citations: 45 pubs.acs.org
PT Kaplan, JA Lloyd, MT Chin… - Beilstein Journal of …, 2017 - beilstein-journals.org
… A number of copper reagents were compared for their effectiveness in trifluoromethylating 4-iodobiphenyl, 4-iodotoluene, and 2-iodotoluene. Yields over time were plotted in order to …
Number of citations: 10 www.beilstein-journals.org
AE Nader - 1963 - scholarworks.wmich.edu
… Preparation of 3»3'-dichloro-o2o0 -bitolyl2 III One mole of 6-chloro-2-iodotoluene was transformed into 39 3' dichloro-o'l o'-bitolyl according to the method of Chiang (11)0 A 75 yield of …
Number of citations: 0 scholarworks.wmich.edu

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